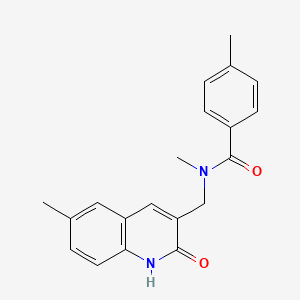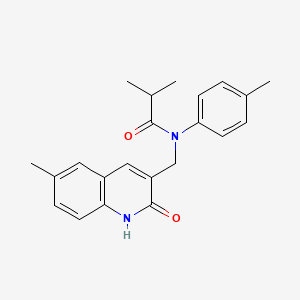![molecular formula C22H27N3O6S B7688140 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic molecule that features a benzodioxole moiety, a piperazine ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the piperazine ring, and the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of nitro groups can produce amines.
Applications De Recherche Scientifique
5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent.
Biological Studies: It is used in studies related to cancer metabolism and the mechanistic target of rapamycin (mTOR) pathway.
Chemical Biology: The compound is utilized in high-throughput screening assays to identify small molecules that selectively kill cancer cells under specific conditions.
Mécanisme D'action
The mechanism of action of 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This compound targets the mitochondria, leading to cell death under conditions of glucose deprivation. The molecular pathways involved include the mTOR pathway, which is known to play a role in cell growth and metabolism .
Comparaison Avec Des Composés Similaires
5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: can be compared with other benzodioxole derivatives and piperazine-based compounds:
Benzodioxole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have shown anticancer activity by targeting microtubules and inducing cell cycle arrest.
Piperazine-Based Compounds: Derivatives like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide have been found to inhibit mitochondrial function and kill tumor cells under glucose starvation.
The uniqueness of This compound lies in its combined structural features and its specific mechanism of action targeting mitochondrial membrane potential under glucose starvation conditions.
Propriétés
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-23(2)32(27,28)21-13-17(5-7-19(21)29-3)22(26)25-10-8-24(9-11-25)14-16-4-6-18-20(12-16)31-15-30-18/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCKUGOIXYDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7688064.png)
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7688082.png)


![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
![N-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688114.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688125.png)

![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine](/img/structure/B7688142.png)



![N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B7688157.png)
